4-Chloro-8-iodoquinoline-3-carbonitrile

Neurokinin-1 Receptor Antagonist GPCR Pharmacology Pain Research

Researchers need validated tool compounds with orthogonal reactive handles for target engagement and SAR studies. This dense heterocycle delivers three distinct sites (Cl, I, CN) for sequential SNAr and cross-coupling diversification.

- **Dual pharmacology**: NK1 antagonism (Ki=6.4 nM) + KCNQ2/3 (IC50=120 nM) & Kv1.5 (IC50=200 nM)
- **Orthogonal reactivity**: Iodine at C8 for Suzuki/Sonogashira; chlorine at C4 for SNAr; nitrile for hydrolysis/cycloaddition
- **Validated scaffold**: Published probe for pain, inflammation, and cardiac electrophysiology

Molecular Formula C10H4ClIN2
Molecular Weight 314.51 g/mol
Cat. No. B13007245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-iodoquinoline-3-carbonitrile
Molecular FormulaC10H4ClIN2
Molecular Weight314.51 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)I)C#N)Cl
InChIInChI=1S/C10H4ClIN2/c11-9-6(4-13)5-14-10-7(9)2-1-3-8(10)12/h1-3,5H
InChIKeyUVTHLKDKEBEOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-iodoquinoline-3-carbonitrile: Multi-Target Halogenated Scaffold


4-Chloro-8-iodoquinoline-3-carbonitrile (CAS 1039326-55-0) is a densely functionalized heterocyclic scaffold belonging to the chloroquinoline-3-carbonitrile class [1]. It uniquely incorporates three chemically orthogonal reactive handles: a chlorine at position 4 for nucleophilic aromatic substitution (SNAr), an iodine at position 8 for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and a nitrile at position 3 for hydrolysis, reduction, or cycloaddition chemistry. This specific substitution pattern (4-Cl, 8-I, 3-CN) distinguishes it from simpler halogenated quinolines and confers a distinct profile of biological activity, including reported antagonist activity at the neurokinin-1 (NK1) receptor and inhibitory effects on potassium ion channels [2][3][4].

Orthogonal C4 (Cl), C8 (I), C3 (CN) handles for sequential diversification
Reported NK1 receptor antagonist activity supports GPCR probe design
Dual KCNQ2/3 and Kv1.5 modulation profile for ion channel research

4-Chloro-8-iodoquinoline-3-carbonitrile: Irreplaceable Features


The unique combination of substituents and their precise positions on the quinoline core of 4-Chloro-8-iodoquinoline-3-carbonitrile dictates its specific biological and chemical reactivity. Simple, commercially available analogs, such as 4-chloroquinoline-3-carbonitrile [1] or 8-iodoquinoline [2], lack either the iodine or the chlorine substituent, respectively, which is critical for sequential, site-selective derivatization via orthogonal cross-coupling and SNAr reactions. Furthermore, the presence of the electron-withdrawing nitrile group at the 3-position significantly modulates the electronic properties of the ring, affecting both the reactivity of the halogens and the compound's interaction with biological targets [3]. For instance, a 4-chloroquinoline without the 8-iodo substituent cannot undergo the same C8-directed late-stage functionalization, limiting the accessible chemical space and target engagement profile. The quantitative data below demonstrate that this specific substitution pattern results in measurable activity against multiple, distinct protein targets (e.g., NK1 receptor, KCNQ2/3, Kv1.5), a polypharmacology profile that cannot be assumed for its less decorated counterparts.

4-Chloroquinoline-3-carbonitrile (CAS 69875-49-6)
Lacks the C8 iodine; sequential Pd-catalyzed cross-coupling at C8 cannot be performed, limiting library diversification.
8-Iodoquinoline (CAS 1006-47-9)
Absent C4 chlorine and C3 nitrile; orthogonal SNAr and nitrile transformations are unavailable, altering scaffold reactivity and target-engagement context.
Other halogenated quinolines
May lack the precise 4-Cl, 8-I, 3-CN pattern; reported multi-target ion channel and NK1 activity profile may not transfer.

4-Chloro-8-iodoquinoline-3-carbonitrile: Comparative Activity Profile


NK1 Receptor Antagonism

4-Chloro-8-iodoquinoline-3-carbonitrile demonstrates high-affinity antagonist activity at the human NK1 (substance P) receptor with a reported Ki of 6.4 nM [1]. While head-to-head data against specific 4-chloro-8-iodoquinoline-3-carbonitrile analogs are absent in the public domain, this potency is comparable to other reported quinoline-based NK1 antagonists, establishing a defined pharmacological anchor point. This activity provides a clear, quantifiable differentiator from generic quinoline intermediates which typically show no such specific, high-affinity GPCR activity.

NK1 Binding
Reported
Ki 6.4 nM vs class baseline >1 µM
CHO-K1 aequorin assay
Supports NK1 receptor probe development
Cross-study context; head-to-head comparator data not available
Neurokinin-1 Receptor Antagonist GPCR Pharmacology Pain Research

KCNQ2/3 Potassium Channel Inhibition

This compound acts as an antagonist of the heteromeric KCNQ2/3 potassium channel, a key regulator of neuronal excitability, with an IC50 of 120 nM [1]. This is a functionally relevant and potent inhibitory activity that differentiates it from 4-chloroquinoline-3-carbonitrile, which has not been reported to exhibit this specific ion channel activity.

KCNQ2/3 Inhibition
Class-level
IC50 120 nM
Automated patch clamp; CHO cells
Supports neuronal excitability research
Comparator 4-chloroquinoline-3-carbonitrile shows no reported activity
Potassium Channel Modulator KCNQ2/3 Antagonist Electrophysiology

Kv1.5 Channel Inhibition

The compound exhibits inhibitory activity against the human Kv1.5 ion channel, a target relevant to atrial fibrillation, with an IC50 of 200 nM [1]. This is a distinct activity profile from the KCNQ2/3 activity, highlighting its multi-target potential. This activity is a direct result of its unique structure, as the related analog 4-chloroquinoline-3-carbonitrile is not documented to have this activity.

Kv1.5 Inhibition
Class-level
IC50 200 nM
Planar patch clamp; human Kv1.5
Supports atrial fibrillation model research
Distinct from KCNQ2/3; comparator unreported
Kv1.5 Channel Inhibitor Cardiac Electrophysiology Atrial Fibrillation Research

Orthogonal Halogen and Nitrile Functionality

The compound's structure—featuring a 4-chloro, 8-iodo, and 3-carbonitrile substitution pattern—is a powerful scaffold for divergent synthesis [1]. The 8-iodo group is highly reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the selective introduction of aryl, alkenyl, or alkynyl groups. The 4-chloro group is less reactive and can be displaced via SNAr under more forcing conditions, enabling a second, orthogonal diversification step. This is in contrast to 4-chloroquinoline-3-carbonitrile (lacking iodine) or 8-iodoquinoline (lacking chlorine and nitrile), which each offer only one primary site for elaboration [2][3].

Orthogonal Sites
Method context
3 reactive handles (Cl, I, CN)
4-Chloroquinoline-3-carbonitrile: 2 sites; 8-Iodoquinoline: 1 site
Enables sequential derivatization for library synthesis
Based on established heterocyclic chemistry principles
Medicinal Chemistry Cross-Coupling Building Block

4-Chloro-8-iodoquinoline-3-carbonitrile: Key Applications


NK1 Receptor Probe Development

Based on its high-affinity NK1 antagonism (Ki = 6.4 nM) [1], 4-Chloro-8-iodoquinoline-3-carbonitrile serves as a validated starting point for developing novel small-molecule probes or tool compounds to study the substance P/NK1 receptor system, which is implicated in pain, inflammation, and depression. The presence of the 8-iodo and 4-chloro groups offers clear vectors for introducing reporter tags (e.g., fluorophores, biotin) or for further structural optimization to improve selectivity and pharmacokinetic properties [2].

Dual-Use Ion Channel Scaffold

The compound's dual activity as a KCNQ2/3 antagonist (IC50 = 120 nM) and Kv1.5 inhibitor (IC50 = 200 nM) [1][2] makes it a valuable tool for research groups investigating the role of potassium channels in neuronal excitability and cardiac electrophysiology. Its structure allows for targeted modifications to potentially improve selectivity for one channel subtype over the other, aiding in the dissection of channel-specific physiological and pathological roles.

Divergent Library Synthesis

As a highly functionalized building block [1], this compound is ideally suited for generating diverse compound libraries. Medicinal chemistry groups can leverage the orthogonal reactivity of the 8-iodo and 4-chloro groups to perform two sequential and distinct diversification steps. For instance, a Suzuki coupling can be used to introduce an aryl group at C8, followed by an SNAr reaction to install an amine at C4, or vice versa. This allows for efficient exploration of chemical space around the quinoline-3-carbonitrile core, a strategy not feasible with simpler, less functionalized analogs.

Synthetic Intermediate for Heterocycles

The 3-carbonitrile group is a versatile synthetic handle that can be transformed into a variety of other functional groups, including carboxylic acids, amides, amines, and heterocycles (e.g., tetrazoles, oxadiazoles) [1]. Therefore, 4-chloro-8-iodoquinoline-3-carbonitrile can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential biological activity, extending its utility beyond its own inherent pharmacological profile.

Application
Selection Property
Validation Focus
NK1 receptor probe design
Binding-affinity scaffold context
GPCR antagonist activity profiling
Ion channel research (KCNQ2/3, Kv1.5)
Dual modulation profile
Subtype selectivity and electrophysiology endpoints
Divergent library synthesis
Orthogonal C8 and C4 reactivity
Sequential cross-coupling and SNAr sequence
Heterocycle intermediate synthesis
Nitrile transformation versatility
Derivatization to amides, acids, tetrazoles

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